

A Comparative Spectroscopic Analysis of Isoquinoline Derivatives

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Compound of Interest

Compound Name: *Isoquinolin-5-amine hydrochloride*

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This guide provides a detailed spectroscopic comparison of isoquinoline and three of its 5-substituted derivatives: 5-bromoisoquinoline, 5-aminoisoquinoline, and 5-nitroisoquinoline. It is intended for researchers, scientists, and drug development professionals working with these heterocyclic compounds. The guide includes a summary of their key spectroscopic characteristics obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are also provided, along with a visualization of a relevant biological signaling pathway.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for isoquinoline and its 5-substituted derivatives. These values are compiled from various sources and provide a comparative overview of the influence of different substituents on the spectroscopic properties of the isoquinoline core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Chemical Shifts (δ in ppm)

Compound	H-1	H-3	H-4	H-5	H-6	H-7	H-8	Other	Solvent
Isoquinoline	9.25 (s)	8.54 (d)	7.63 (d)	7.80 (d)	7.69 (t)	7.89 (t)	8.19 (d)	CDCl ₃	
5-Bromoisoquinoline	9.37 (s)	8.66 (d)	7.91 (d)	-	7.62 (t)	8.15 (d)	8.19 (d)	DMSO-d ₆ [1]	
5-Aminoisoquinoline	9.17 (s)	8.47 (d)	7.57 (d)	-	7.39 (t)	7.37 (d)	6.93 (d)	4.32 (s, NH ₂)	CDCl ₃ [2]
5-Nitroisoquinoline	9.39 (s)	8.75 (d)	8.46 (d)	-	7.72 (t)	8.59 (d)	8.36 (d)	CDCl ₃ [3]	

¹³C NMR Chemical Shifts (δ in ppm)

Compound	C-1	C-3	C-4	C-4a	C-5	C-6	C-7	C-8	C-8a	Solvent
Isoquinoline	152.7	143.2	120.6	128.8	129.2	127.3	127.6	130.3	135.8	CDCl ₃
5-Bromoisquinoline	152.9	144.6	120.3	134.3	118.5	128.4	127.9	129.3	133.9	DMSO-d ₆ ^[1]
5-Aminoisquinoline	151.8	142.9	119.4	129.1	145.8	110.1	128.7	117.8	129.1	DMSO-d ₆
5-Nitroisquinoline	153.5	144.2	118.8	127.0	146.5	123.6	129.3	125.1	133.8	CDCl ₃

Infrared (IR) Spectroscopy

Key IR Absorption Bands (cm⁻¹)

Compound	Aromatic C-H Stretch	C=N/C=C Stretch	Substituent-Specific Vibrations
Isoquinoline	~3050	~1620, 1580, 1495	-
5-Bromoisquinoline	3053[1]	1582, 1484[1]	C-Br stretch (~680-515)
5-Aminoisquinoline	~3040	~1610, 1570	N-H stretch (~3400, ~3300, doublet), N-H bend (~1620)
5-Nitroisquinoline	~3080	~1620, 1580	NO ₂ asymmetric stretch (~1530), NO ₂ symmetric stretch (~1350)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis Absorption Maxima (λ_{max} in nm)

Compound	Band I (α -band)	Band II (ρ -band)	Band III (β -band)	Solvent
Isoquinoline	~317	~265	~217	Ethanol
5-Bromoisquinoline	~325	~270	~220	Benzene[4]
5-Aminoisquinoline	~340	~280	~230	Benzene[4]
5-Nitroisquinoline	~350	~275	~225	Benzene[4]

Mass Spectrometry (MS)

Key Mass-to-Charge Ratios (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
Isoquinoline	129	102 ([M-HCN] ⁺)
5-Bromoisoquinoline	207/209 (1:1 ratio)	128 ([M-Br] ⁺), 101 ([M-Br-HCN] ⁺)
5-Aminoisoquinoline	144	117 ([M-HCN] ⁺), 90
5-Nitroisoquinoline	174	144 ([M-NO] ⁺), 128 ([M-NO ₂] ⁺), 101

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques used to characterize the isoquinoline derivatives.

NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the isoquinoline derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.
- **¹H NMR Acquisition:** A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- **¹³C NMR Acquisition:** A proton-decoupled pulse sequence is typically used. A larger number of scans is usually required compared to ¹H NMR to achieve adequate signal intensity. Chemical shifts are referenced to the solvent peak.

IR Spectroscopy

- **Sample Preparation (Solid Samples):**
 - **KBr Pellet:** A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
- Instrumentation: Spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

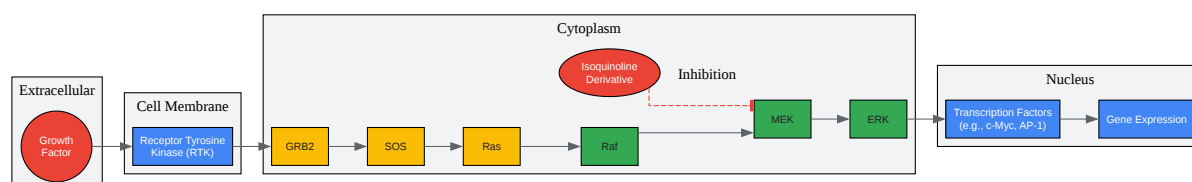
- Sample Preparation: A dilute solution of the isoquinoline derivative is prepared in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration is adjusted to ensure that the absorbance is within the linear range of the instrument (typically 0.1-1 AU).
- Instrumentation: An absorption spectrum is recorded using a double-beam UV-Vis spectrophotometer.
- Data Acquisition: The spectrum is scanned over a wavelength range of approximately 200-400 nm. A baseline correction is performed using a cuvette containing only the solvent.

Mass Spectrometry

- Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or thermally labile compounds, especially when coupled with LC.
- Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions.

Signaling Pathway Involvement

Isoquinoline alkaloids are known to interact with various cellular signaling pathways. Their ability to modulate these pathways is a key aspect of their therapeutic potential. One such critical pathway is the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.



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Caption: The MAPK/ERK signaling cascade and a potential point of inhibition by isoquinoline derivatives.

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